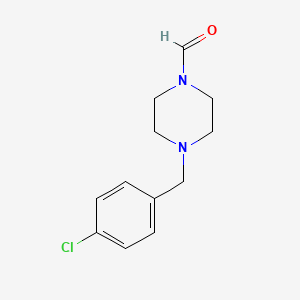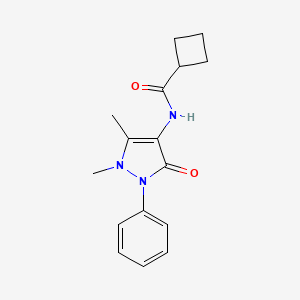![molecular formula C17H12N2O4S B5739136 N-{4-[(4-nitrophenyl)thio]phenyl}-2-furamide](/img/structure/B5739136.png)
N-{4-[(4-nitrophenyl)thio]phenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-nitrophenyl)thio]phenyl}-2-furamide, also known as NTTPF, is a chemical compound that has been of great interest to scientists due to its potential applications in various fields. This compound is a furan derivative and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of N-{4-[(4-nitrophenyl)thio]phenyl}-2-furamide is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes that are essential for the growth and survival of cancer cells. N-{4-[(4-nitrophenyl)thio]phenyl}-2-furamide has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can cause oxidative stress and ultimately lead to cell death.
Biochemical and Physiological Effects:
N-{4-[(4-nitrophenyl)thio]phenyl}-2-furamide has been found to have various biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of certain enzymes that are essential for the growth and survival of cancer cells. N-{4-[(4-nitrophenyl)thio]phenyl}-2-furamide has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for the prevention of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-{4-[(4-nitrophenyl)thio]phenyl}-2-furamide in lab experiments is its high yield synthesis method. The compound can be synthesized in high yield using simple reaction conditions. However, one of the limitations of using N-{4-[(4-nitrophenyl)thio]phenyl}-2-furamide in lab experiments is its limited solubility in water. This can make it difficult to work with the compound in certain experiments.
Future Directions
There are several future directions for the study of N-{4-[(4-nitrophenyl)thio]phenyl}-2-furamide. One of the future directions is to investigate the potential of the compound as an anticancer drug. Further studies are needed to determine the efficacy of N-{4-[(4-nitrophenyl)thio]phenyl}-2-furamide in animal models and clinical trials. Another future direction is to investigate the mechanism of action of N-{4-[(4-nitrophenyl)thio]phenyl}-2-furamide in more detail. Studies are needed to determine the exact enzymes that are inhibited by the compound and the downstream effects of this inhibition.
Conclusion:
In conclusion, N-{4-[(4-nitrophenyl)thio]phenyl}-2-furamide is a chemical compound that has potential applications in various scientific research fields, particularly in cancer research. The compound can be synthesized using different methods, and studies have shown that it has anticancer properties. N-{4-[(4-nitrophenyl)thio]phenyl}-2-furamide inhibits the activity of certain enzymes that are essential for the growth and survival of cancer cells and induces apoptosis in cancer cells. However, further studies are needed to determine the efficacy of N-{4-[(4-nitrophenyl)thio]phenyl}-2-furamide as an anticancer drug and to investigate the mechanism of action of the compound in more detail.
Synthesis Methods
N-{4-[(4-nitrophenyl)thio]phenyl}-2-furamide has been synthesized using different methods. One of the most commonly used methods is the reaction of 4-nitrothiophenol with 2-furoyl chloride in the presence of triethylamine. The reaction takes place at room temperature, and the product is obtained in high yield. Other methods include the reaction of 4-nitrothiophenol with 2-furancarboxylic acid in the presence of a coupling agent such as DCC or EDC.
Scientific Research Applications
N-{4-[(4-nitrophenyl)thio]phenyl}-2-furamide has been used in various scientific research applications. One of the most significant applications of N-{4-[(4-nitrophenyl)thio]phenyl}-2-furamide is in the field of cancer research. Studies have shown that N-{4-[(4-nitrophenyl)thio]phenyl}-2-furamide has anticancer properties and can inhibit the growth of cancer cells. N-{4-[(4-nitrophenyl)thio]phenyl}-2-furamide has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for the prevention of cancer.
properties
IUPAC Name |
N-[4-(4-nitrophenyl)sulfanylphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4S/c20-17(16-2-1-11-23-16)18-12-3-7-14(8-4-12)24-15-9-5-13(6-10-15)19(21)22/h1-11H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSQKSHPHOWEGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-isopropylphenoxy)methyl]-N'-(3-nitrobenzylidene)-2-furohydrazide](/img/structure/B5739056.png)

![cyclohexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5739074.png)

![N-[4-(dimethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5739080.png)
![1-[2-(4-ethylphenoxy)ethyl]piperidine](/img/structure/B5739085.png)


![3-[2-oxo-2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5739110.png)
![6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5739116.png)


